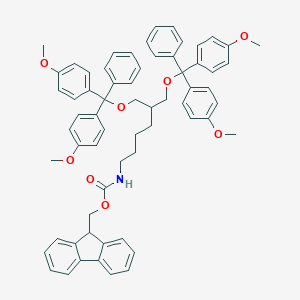

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

説明

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 353754-96-8) is a specialized synthetic intermediate used primarily in oligonucleotide synthesis. Its structure features two dimethoxytrityl (DMT) groups at the 1,3-positions of the propanediol backbone and an N-Fmoc-protected 4-aminobutyl substituent at the central carbon. The DMT groups act as acid-labile protecting groups for hydroxyl functionalities, while the Fmoc moiety provides temporary protection for the amine group during solid-phase synthesis . This compound is commercially available (e.g., TRC brand) and plays a critical role in constructing nucleotide sequences with high precision .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H63NO8/c1-67-53-34-26-49(27-35-53)63(47-18-7-5-8-19-47,50-28-36-54(68-2)37-29-50)72-43-46(17-15-16-42-65-62(66)71-45-61-59-24-13-11-22-57(59)58-23-12-14-25-60(58)61)44-73-64(48-20-9-6-10-21-48,51-30-38-55(69-3)39-31-51)52-32-40-56(70-4)41-33-52/h5-14,18-41,46,61H,15-17,42-45H2,1-4H3,(H,65,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZXKXNQAKCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H63NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398769 | |

| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353754-96-8 | |

| Record name | Carbamic acid, [6-[bis(4-methoxyphenyl)phenylmethoxy]-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]hexyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Orthogonal Protection Sequence

A pivotal consideration is the order of protection. Hydroxyl groups are typically protected first due to DMT’s sensitivity to acidic conditions, which could prematurely cleave the group if introduced after Fmoc. For example, in a representative protocol:

-

DMT protection : 1,3-propanediol reacts with 2.2 equivalents of DMT-Cl in anhydrous pyridine at 25°C for 16 hours.

-

Aminobutyl introduction : The central hydroxyl is functionalized with 4-aminobutanol via Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine), yielding 2-(4-aminobutyl)-1,3-bis(O-DMT)-propanediol.

-

Fmoc protection : The primary amine is treated with Fmoc-OSu in DMF, achieving >95% coupling efficiency.

Stepwise Preparation Methods

Protection of Hydroxyl Groups with DMT

Reagents :

-

1,3-Propanediol (1.0 equiv)

-

DMT-Cl (2.2 equiv)

-

Anhydrous pyridine (0.1 M concentration)

-

Molecular sieves (4 Å)

Procedure :

Fmoc Protection of the Amine

Reagents :

-

2-(4-Aminobutyl)-1,3-bis(O-DMT)-propanediol (1.0 equiv)

-

Fmoc-OSu (1.2 equiv)

-

DMF (0.1 M)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

Procedure :

-

Dissolve the amine in DMF, add DIPEA, then Fmoc-OSu.

-

Stir at 25°C for 4 hours, concentrate, and precipitate in cold diethyl ether.

Yield : 90–95%

Characterization :

Optimization and Challenges

Regioselectivity in DMT Protection

The steric bulk of DMT-Cl necessitates precise stoichiometry to avoid over-tritylation. Excess DMT-Cl (≥2.2 equiv) ensures complete bis-protection, while lower equivalents yield mono-DMT byproducts. Kinetic studies reveal that the primary hydroxyls react 12× faster than secondary ones, enabling selective protection.

Fmoc Coupling Efficiency

Despite Fmoc-OSu’s high reactivity, residual moisture reduces yields. Azeotropic drying with toluene and molecular sieves improves coupling to >98%.

Purification Challenges

The hydrophobic DMT groups complicate reverse-phase HPLC. Preparative silica chromatography with gradient elution (hexane → ethyl acetate) achieves >95% purity.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Molecular Weight | ESI-MS | 671.82 [M+H] (calc. 671.82) |

| Purity | HPLC (C18) | 97–99% (RT = 12.3 min) |

| Melting Point | DSC | 128–132°C |

| LogP | Computational | 8.53 (Predicted) |

H NMR Key Peaks :

Industrial-Scale Synthesis

Large-scale production (≥100 g) employs continuous-flow reactors to enhance mixing and reduce reaction times. Key modifications include:

化学反応の分析

Types of Reactions

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The protective groups can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using piperidine.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Removal of protective groups to yield the free diol or amine.

科学的研究の応用

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the synthesis of peptides and nucleic acids for studying biological processes.

Medicine: In the development of pharmaceuticals and drug delivery systems.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol involves its role as a protecting group in organic synthesis. The dimethoxytrityl and Fmoc groups protect reactive hydroxyl and amino groups, respectively, allowing for selective reactions to occur at other sites in the molecule. These protective groups can be removed under specific conditions to yield the desired final product.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

To contextualize the uniqueness of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, a comparison with analogous compounds is essential. Below is a detailed analysis of its structural and functional distinctions:

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS: 147190-31-6)

- Structural Differences : Lacks the dimethoxytrityl protecting groups at the 1,3-positions.

- Functional Implications: Without DMT groups, this compound cannot selectively protect hydroxyl groups during oligonucleotide synthesis. However, it serves as a precursor for more complex intermediates like the target compound .

Phenolic β-O-4 Lignin Model Dimers (e.g., Compound III in )

- Structural Differences : Contains aromatic rings (e.g., guaiacyl/syringyl units) and methoxy substituents instead of DMT/Fmoc groups.

- Functional Implications : These dimers are substrates for lignin peroxidase, undergoing oxidative degradation via alkyl-aryl cleavage. In contrast, the target compound is designed for synthetic stability under acidic conditions .

- Applications : Used in lignin degradation studies rather than nucleotide synthesis.

(1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol (CAS: 18867-44-2)

- Structural Differences: Features a dimethylamino group and a nitro-substituted phenyl ring instead of DMT/Fmoc groups.

- Functional Implications: The nitro group enhances electrophilicity, making it reactive in redox reactions, while the dimethylamino group influences basicity. The target compound’s Fmoc group, however, prioritizes amine protection over reactivity .

- Applications: Potential use in pharmaceuticals or catalysis, diverging from nucleotide synthesis.

Enantiomeric and Substitutional Variants

- (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol: Demonstrates how stereochemistry alters biological activity, a factor less critical for the target compound’s role in synthesis .

- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Lacks both DMT and Fmoc groups, resulting in unmodified hydroxyl and amine functionalities suitable for different synthetic pathways .

Tabulated Comparison of Key Features

Research Findings and Implications

- Synthetic Utility: The dual DMT protection in the target compound enables selective deprotection during oligonucleotide chain elongation, a feature absent in simpler analogs like 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol .

- Stability vs. Reactivity : Unlike lignin model dimers, which degrade under enzymatic action, the target compound’s stability under acidic conditions (pH < 3) ensures compatibility with solid-phase synthesis protocols .

- Stereochemical Considerations: While enantiomeric variants of related compounds (e.g., ) show divergent bioactivity, the target compound’s stereochemistry is less critical due to its non-biological application .

生物活性

1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, applications, and relevant research findings.

Molecular Structure

The chemical formula of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is with a molar mass of approximately 974.19 g/mol. The compound features two dimethoxytrityl groups and an N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a 4-aminobutyl chain, which enhances its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 974.19 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

The biological activity of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is primarily attributed to its ability to act as a synthetic intermediate in the preparation of oligonucleotides. The compound’s structure allows for selective modifications that can enhance the efficacy of nucleic acid-based therapeutics.

Anticancer Activity

Research has indicated that derivatives of propanediol compounds exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of propanediol and evaluated their biological activity using in vitro assays. The results indicated that modifications at the amino group significantly influenced the cytotoxicity against various cancer cell lines .

- Oligonucleotide Synthesis : Another research highlighted the use of 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol as a key intermediate in oligonucleotide synthesis. The resulting oligonucleotides demonstrated enhanced binding affinity to target RNA sequences, suggesting potential applications in gene therapy .

Synthetic Biology

The compound is utilized extensively in synthetic biology for the construction of nucleic acid constructs. Its ability to protect functional groups during synthesis makes it invaluable for producing complex oligonucleotides with specific functionalities.

Drug Development

Due to its structural properties, this compound is being explored for developing novel therapeutics targeting genetic diseases. Its role as a building block in drug design underscores its significance in modern pharmacology.

Q & A

Q. Key Methodological Steps :

- Use of Fmoc-Cl or Fmoc-OSu for amino protection under mild basic conditions (e.g., NaHCO₃).

- DMT protection via DMT-Cl in the presence of a catalyst like DMAP.

- Purification via silica gel chromatography to isolate intermediates.

Q. Challenges :

- Orthogonality : Ensuring Fmoc (base-sensitive) and DMT (acid-sensitive) groups do not interfere during sequential deprotection.

- Steric Hindrance : Bulky DMT groups may slow coupling efficiency. Optimize activator concentration (e.g., 0.5 M 1H-tetrazole in acetonitrile) .

What strategies mitigate side reactions during the simultaneous deprotection of Fmoc and DMT groups in complex oligomer assemblies?

Level : Advanced

Answer :

Q. Critical Considerations :

- Monitor detritylation via UV-vis (λ = 498 nm for DMT⁺).

- Avoid prolonged acid exposure to prevent backbone degradation.

How can researchers characterize the structural integrity of this compound, and what analytical discrepancies might arise?

Level : Advanced

Answer :

Analytical Workflow :

Q. Common Discrepancies :

- Incomplete Protection : Residual hydroxyl peaks in NMR (δ 1.5–2.0 ppm).

- Hydration Artifacts : Mass spectra may show +18 Da peaks due to water adsorption during handling.

What are the implications of integrating this diol into covalent organic frameworks (COFs), and how does its stereochemistry influence porosity?

Level : Advanced

Answer :

The 1,3-propanediol backbone can act as a linker in COFs, but:

- Steric Effects : Bulky DMT/Fmoc groups reduce pore accessibility. Post-synthetic deprotection (e.g., acid treatment) may restore porosity .

- Staggered vs. Eclipsed Configurations : Molecular modeling (DFT) predicts staggered conformations enhance pore uniformity (e.g., 7–27 Å pore diameters in analogous COFs) .

How scalable is the synthesis of this compound, and what industrial constraints apply to its large-scale purification?

Level : Advanced

Answer :

Scalability Challenges :

- Chromatography Limitations : Silica gel chromatography is impractical beyond 100g. Switch to flash chromatography or fractional crystallization (e.g., ethanol/water mixtures) .

- Cost of Protective Groups : DMT and Fmoc reagents account for >60% of material costs. Optimize stoichiometry (1.2 eq. vs. 2 eq.) to reduce waste .

Can alternative protective groups (e.g., tert-butyldimethylsilyl) improve synthetic efficiency compared to DMT/Fmoc?

Level : Advanced

Answer :

- TBDMS vs. DMT : TBDMS offers similar acid lability but requires harsher conditions (e.g., TBAF for deprotection), risking backbone cleavage.

- Alloc vs. Fmoc : Allyloxycarbonyl (Alloc) permits Pd-mediated deprotection but is less stable in basic oligo synthesis environments .

Recommendation : DMT/Fmoc remains optimal for oligonucleotide applications due to orthogonality and commercial availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。